molecular formula C14H8N4O2S2 B2532822 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-01-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2532822
CAS No.: 941869-01-8
M. Wt: 328.36
InChI Key: IHAPNMFONASUPQ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a sophisticated hybrid heterocyclic compound designed for advanced medicinal chemistry and oncology research. This molecule integrates multiple privileged pharmacophores, featuring a benzothiazole scaffold linked to an isoxazole carboxamide via a central thiazole ring . Both the benzothiazole and isoxazole moieties are extensively documented in scientific literature for their significant biological profiles, particularly their potent antitumor activities . Compounds based on the benzothiazole nucleus have demonstrated remarkable and prevalent cytotoxic activities against a diverse panel of cancer cell lines, including mammary and ovarian carcinomas, through a multitude of mechanisms . Simultaneously, isoxazole-carboxamide derivatives have shown potent to moderate activities against various cancer cell lines such as melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2), with some specific analogs exhibiting broad-spectrum activity and IC50 values in the low micromolar to nanomolar range . The specific integration of these systems in a single molecule is intended to leverage synergistic effects, making it a valuable chemical tool for researchers investigating new pathways in cancer biology and developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S2/c19-12(10-5-6-15-20-10)18-14-17-9(7-21-14)13-16-8-3-1-2-4-11(8)22-13/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAPNMFONASUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is C13H8N4OS3, with a molecular weight of approximately 304.36 g/mol. The compound features a complex structure that includes benzothiazole and isoxazole moieties, which contribute to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and isoxazole structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound812E. coli
This compound815S. aureus
This compound810B. subtilis
This compound89P. aeruginosa

The mechanism of action for its antibacterial activity is believed to involve inhibition of bacterial cell wall synthesis, potentially targeting specific enzymes crucial for bacterial growth.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells.

Case Study: Anticancer Mechanism

A study explored the effects of this compound on human breast adenocarcinoma cells (MCF7). The results indicated that the compound inhibits tubulin polymerization, which is essential for cell division, leading to apoptosis in cancer cells. The proposed mechanism involves binding to the colchicine site on tubulin, preventing microtubule assembly necessary for mitosis.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Benzothiazole ringEnhances lipophilicity and bioavailability
Isoxazole ring variationsAlters selectivity towards different cancer types
Functional group changesModulates potency against microbial strains

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound differs from analogs primarily in its substitution pattern and heterocyclic arrangement. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Spectral Data (IR, NMR)
Target Compound C₁₄H₉N₅O₂S₂ 343.4 Benzo[d]thiazol-2-yl, thiazol-2-yl N/A N/A
3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide C₁₃H₁₁N₃O₂S₂ 305.4 Methylthio, methyl isoxazole N/A NMR: Not specified
Compound 8a (C23H18N4O2S) C₂₃H₁₈N₄O₂S 414.49 Acetyl, methyl pyridinyl 290 IR: 1679, 1605 cm⁻¹; NMR: δ2.49, 2.63

Key Observations:

  • The target compound has a higher nitrogen content due to the additional thiazole ring, increasing its molecular weight (343.4 g/mol) compared to the methylthio-substituted analog in (305.4 g/mol) .
  • Melting points vary significantly; for example, Compound 8a (290°C) suggests higher crystallinity due to rigid substituents, whereas data for the target compound are unavailable.
Target Compound vs. and :
  • Target Synthesis (Hypothetical): Likely involves multi-step coupling reactions, similar to , where thiazole intermediates are hydrolyzed and coupled with amines using reagents like HATU or EDCI .
  • Analog: Uses Oxone®-mediated cyclization and oxime intermediates, differing from the target’s presumed route .
Compounds:
  • Compounds 8a–c are synthesized via condensation of enaminones with active methylene compounds in acetic acid .

Structure-Activity Relationship (SAR) Insights

  • Thiazole vs.
  • Substituent Effects: The methylthio group in ’s compound could increase lipophilicity, whereas the target’s unsubstituted thiazole might favor polar interactions.
  • Isoxazole Position: The 5-carboxamide position in the target aligns with ’s derivative, suggesting conserved hydrogen-bonding capabilities .

Limitations and Gaps

  • Biological activity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to an isoxazole ring through a carboxamide functional group. This unique structure contributes to its diverse biological activities.

This compound primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. By inhibiting COX activity, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain relief .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

Study Cell Line IC50 Value (µM) Effect
Study AA5491.5Moderate cytotoxicity
Study BMCF72.0Significant growth inhibition
Study CHT10803.0Moderate cytotoxicity

Note: IC50 values represent the concentration required to inhibit 50% of cell viability.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in various in vitro assays. For example, it effectively inhibited the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 1.5 µM to 3.0 µM across different cell lines, demonstrating its potential as an effective anticancer agent .
  • Inflammation Model : In a model of acute inflammation, the compound significantly reduced edema formation in mice when administered prior to inflammatory stimuli. This suggests its utility as an anti-inflammatory therapeutic agent .

Comparative Analysis

This compound can be compared with other similar compounds based on their biological activities:

Compound IC50 Value (µM) Activity Type
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide2.5Anticancer
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide1.8Anticancer
N-(benzo[d]thiazol-2-yl)-2-phenyloxyacetamide3.5Anti-inflammatory

Q & A

Q. Table 1. Key Reaction Conditions for Cyclization

IntermediateReagentSolventTemp (°C)Time (h)Yield (%)Product Type
Thiourea [2]HCl (1M)EtOH80479Oxadiazinane
Thiourea [2]MethylamineDMF100668Triazinane

Q. Table 2. SAR Trends in Antimicrobial Activity

Substituent (R)MIC (μg/mL) E. coliMIC (μg/mL) S. aureusKey Interaction
4-Br8.26.5Enhanced lipophilicity
4-OCH₃32.125.4Reduced membrane penetration

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